molecular formula C13H22N2O B14377096 1,2-Ethanediamine, N,N-diethyl-N'-(4-methoxyphenyl)- CAS No. 89687-26-3

1,2-Ethanediamine, N,N-diethyl-N'-(4-methoxyphenyl)-

Cat. No.: B14377096
CAS No.: 89687-26-3
M. Wt: 222.33 g/mol
InChI Key: XUCODAYOWPYRCL-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two ethyl groups and a 4-methoxyphenyl group attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dichloroethane with diethylamine and 4-methoxyaniline under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- involves large-scale chemical reactors where the reactants are mixed and heated under controlled temperatures and pressures. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary or secondary amines.

Scientific Research Applications

1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-diethyl-: Similar structure but lacks the 4-methoxyphenyl group.

    1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains additional methyl groups on the nitrogen atoms.

    Ethylenediamine: The simplest form of ethylenediamine without any additional substituents.

Uniqueness

1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall functionality, making it valuable for specific applications in research and industry.

Properties

CAS No.

89687-26-3

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N',N'-diethyl-N-(4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C13H22N2O/c1-4-15(5-2)11-10-14-12-6-8-13(16-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

XUCODAYOWPYRCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC=C(C=C1)OC

Origin of Product

United States

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